![molecular formula C17H22ClN3O2 B1372214 4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride CAS No. 1185294-61-4](/img/structure/B1372214.png)
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Overview
Description
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride is a chemical compound used for proteomics research . Its molecular formula is C17H22ClN3O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group, a methylamino group, a benzaldehyde group, and an oxadiazol ring . The exact structure can be determined using techniques like NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a molecular weight of 335.828 Da and a monoisotopic mass of 335.140045 Da . Other physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Scientific Research Applications
Subheading Anti-inflammatory Potential
The chemical compound has been investigated for its potential in synthesizing new anti-inflammatory agents. For instance, derivatives such as 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters demonstrated moderate anti-inflammatory activity at certain dosages, comparable to the standard anti-inflammatory drug indomethacin (Tozkoparan, Ertan, Kelicen & Demirdamar, 1999).
Vasodilator Responses to Soluble Guanylyl Cyclase Activator
Subheading Vasodilator Activity in Pulmonary and Systemic Vascular Beds
Further research explored the compound's role in vasodilation, specifically analyzing its reactions under various conditions like elevated tone induced by thromboxane mimic U-46619 or NO synthesis inhibition. The compound exhibited vasodilator activity in both pulmonary and systemic vascular beds, suggesting potential uses in addressing certain cardiovascular conditions (Pankey et al., 2011).
Hemoglobin Adducts from Peroxidative Oxidation
Subheading Bioactivation Pathway and Genotoxic Intermediate Formation
Investigations into hemoglobin adduct formation from metabolites of the compound indicate a bioactivation pathway through peroxidative oxidation, leading to genotoxic reactive intermediates. This insight is crucial for understanding the compound's potential toxicity and interaction with biological systems (Kautiainen, Wachtmeister & Ehrenberg, 1998).
Phase 1 Evaluation for Safety and Dosimetry
Subheading Clinical Safety and Dosimetry Assessment
A Phase 1 clinical evaluation of a radiotracer related to the compound showed no adverse events, providing crucial data on safety, dosimetry, and biodistribution. This forms a basis for further clinical research and potential diagnostic applications (Brier et al., 2022).
Anticancer Activity and Histopathology Correlation
Subheading Anticancer Potential and Liver Histopathology
A series of 2, 5-disubstituted 1, 3, 4-Oxadiazole derivatives were synthesized and tested for anticancer activity against Ehrlich Ascites Carcinoma in mice, showing significant anticancer activity and indicating potential for further development of related compounds. Histopathological analysis also suggested a protective effect on liver tissue architecture damaged by EAC (Roy, Bajaj, Maity & Singh, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[5-[[cyclohexyl(methyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-20(15-5-3-2-4-6-15)11-16-18-17(19-22-16)14-9-7-13(12-21)8-10-14;/h7-10,12,15H,2-6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZDTSDJIKREMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)C=O)C3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.